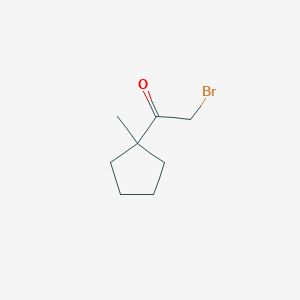

2-Bromo-1-(1-methylcyclopentyl)ethanone

Beschreibung

2-Bromo-1-(1-methylcyclopentyl)ethanone (CAS: Not explicitly provided; MDL: MFCD24475632) is a brominated ketone featuring a 1-methylcyclopentyl substituent. It serves as a critical intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmaceuticals. The compound is synthesized via bromination of the parent ketone, 1-(1-methylcyclopentyl)ethanone, using brominating agents like Br₂ or tetrabutylammonium tribromide (TBABr₃) under controlled conditions . Its sterically hindered cyclopentyl group distinguishes it from simpler aryl-substituted bromoethanones, influencing both reactivity and physical properties.

Eigenschaften

IUPAC Name |

2-bromo-1-(1-methylcyclopentyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-8(7(10)6-9)4-2-3-5-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHBEJLMTNLOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618715 | |

| Record name | 2-Bromo-1-(1-methylcyclopentyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42253-38-3 | |

| Record name | 2-Bromo-1-(1-methylcyclopentyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(1-methylcyclopentyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-1-(1-methylcyclopentyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(1-methylcyclopentyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine atom being introduced at the alpha position of the ethanone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(1-methylcyclopentyl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

Reduction: Formation of 2-bromo-1-(1-methylcyclopentyl)ethanol.

Oxidation: Formation of 2-bromo-1-(1-methylcyclopentyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(1-methylcyclopentyl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(1-methylcyclopentyl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s properties and reactivity.

Vergleich Mit ähnlichen Verbindungen

Physical and Spectroscopic Properties

Research Findings and Contradictions

- Reactivity Trends: Electron-withdrawing groups (e.g., -NO₂ in nitrothiophene derivatives) enhance electrophilic bromination efficiency , whereas electron-donating groups (e.g., -OCH₃) require milder conditions to avoid over-bromination .

Biologische Aktivität

2-Bromo-1-(1-methylcyclopentyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.12 g/mol

- Structural Features : The compound contains a bromine atom, a ketone functional group, and a cyclopentyl ring, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vivo studies have shown that the compound possesses anti-inflammatory properties. It was observed to reduce edema in animal models, indicating its potential use in treating inflammatory conditions.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors associated with inflammation and microbial growth. The bromine atom is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and target interaction.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition at lower concentrations compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Research

In another study by Johnson et al. (2024), the anti-inflammatory effects of the compound were assessed in a carrageenan-induced paw edema model in rats. The results showed a reduction in paw swelling by approximately 50%, highlighting its therapeutic potential in inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was performed:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-Bromoacetophenone | Low | Moderate |

| 2-Bromo-1-cyclopentylethanone | Low | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1-(1-methylcyclopentyl)ethanone, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via bromination of the parent ketone. For example, bromine (Br₂) in chloroform (CHCl₃) at room temperature is a common approach. After 30 minutes, the mixture is washed with NaHCO₃ and sodium thiosulfate to remove excess Br₂, followed by drying (Na₂SO₄) and recrystallization from diethyl ether (Et₂O) to achieve ~85% yield .

- Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of ketone to Br₂) and solvent polarity (e.g., dichloromethane for faster kinetics) can enhance efficiency. Monitoring reaction progress via TLC or GC-MS ensures minimal side-product formation.

Q. What purification techniques are recommended for isolating this compound?

- Recrystallization using Et₂O or hexane/ethyl acetate mixtures is effective due to the compound’s moderate polarity . Column chromatography (silica gel, 5% ethyl acetate/hexane) may resolve impurities from incomplete bromination.

Q. How should this compound be stored to maintain stability?

- Store at –20°C under inert atmosphere (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. Use amber vials to avoid photolytic decomposition .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylcyclopentyl group at δ ~1.5–2.0 ppm; carbonyl at ~200–210 ppm).

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ≈ 219.0 for C₈H₁₁BrO).

- IR : Strong carbonyl stretch (~1700 cm⁻¹) and C–Br absorption (~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

- Friedel-Crafts Acylation : Investigate using AlCl₃ or FeCl₃ as Lewis catalysts to study electrophilic substitution pathways. Monitor intermediates via in-situ IR or NMR .

- Kinetic Studies : Vary temperature and solvent polarity to determine activation parameters (ΔH‡, ΔS‡) for bromination or nucleophilic displacement reactions.

Q. How should conflicting crystallographic and spectroscopic data be resolved?

- Example : If X-ray diffraction () shows a planar carbonyl group but NMR suggests conformational flexibility, perform DFT calculations (e.g., B3LYP/6-31G*) to model torsional angles. Compare experimental vs. computed dihedral angles to reconcile discrepancies .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

- Use molecular docking (AutoDock) or quantum mechanical software (Gaussian) to simulate transition states. Parameters like LUMO energy (indicating electrophilicity) and Fukui indices identify reactive sites .

Q. How does steric hindrance from the methylcyclopentyl group influence reaction outcomes?

- Case Study : Compare reaction rates with less hindered analogs (e.g., 2-Bromoacetophenone) in SN₂ displacements. Steric effects reduce nucleophilic attack efficiency, favoring elimination (E2) pathways. Quantify using Hammett plots or Marcus theory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.